molecular formula C17H20ClN3O3 B2817508 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide CAS No. 946226-89-7

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide

Cat. No.: B2817508
CAS No.: 946226-89-7
M. Wt: 349.82
InChI Key: KTZGJHNKFUKUBC-UHFFFAOYSA-N
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Description

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide is a synthetic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorophenyl group, an isoxazole ring, and a morpholinoethyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. The chlorophenyl group is introduced through a substitution reaction, followed by the addition of the morpholinoethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole compounds.

Scientific Research Applications

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the context of its use, such as its role in inhibiting a particular enzyme or binding to a receptor.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(4-bromophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide
  • 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide
  • 2-(5-(4-methylphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide

Uniqueness

Compared to these similar compounds, 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific research applications where the chlorophenyl group plays a critical role.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c18-14-3-1-13(2-4-14)16-11-15(20-24-16)12-17(22)19-5-6-21-7-9-23-10-8-21/h1-4,11H,5-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZGJHNKFUKUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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